3-benzyl-4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one
Overview
Description
3-benzyl-4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones This compound is characterized by its complex molecular structure, which includes a benzyl group, a methyl group, and an oxy-substituted chromen-2-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the chromen-2-one core: This can be achieved through the condensation of salicylaldehyde with an appropriate β-ketoester under acidic or basic conditions.
Introduction of the benzyl group: This step involves the alkylation of the chromen-2-one core with benzyl bromide in the presence of a base such as potassium carbonate.
Oxy-substitution: The final step involves the reaction of the intermediate with 2-methylprop-2-en-1-ol under acidic conditions to introduce the oxy-substituent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methyl groups using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride and alkyl halides in aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-benzyl-4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-benzyl-4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. It may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating receptor activity to influence cellular signaling.
Altering gene expression: Affecting the transcription and translation of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one: Lacks the benzyl group, resulting in different chemical properties and reactivity.
3-benzyl-4-methyl-2H-chromen-2-one: Lacks the oxy-substituent, affecting its solubility and biological activity.
7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one: Lacks both the benzyl and methyl groups, leading to distinct chemical behavior.
Uniqueness
3-benzyl-4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-benzyl-4-methyl-7-(2-methylprop-2-enoxy)chromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O3/c1-14(2)13-23-17-9-10-18-15(3)19(21(22)24-20(18)12-17)11-16-7-5-4-6-8-16/h4-10,12H,1,11,13H2,2-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCKNPWJOYSEFBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=C)C)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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